molecular formula C6H5BrN2O3 B14447464 2-Bromomethyl-4-nitropyridine-1-oxide CAS No. 79078-31-2

2-Bromomethyl-4-nitropyridine-1-oxide

Cat. No.: B14447464
CAS No.: 79078-31-2
M. Wt: 233.02 g/mol
InChI Key: DAAPWWCPWYUAEI-UHFFFAOYSA-N
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Description

2-Bromomethyl-4-nitropyridine-1-oxide is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromomethyl-4-nitropyridine-1-oxide typically involves the bromination of 4-nitropyridine-1-oxide. One common method is the reaction of 4-nitropyridine-1-oxide with N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow methods offer advantages such as better control over reaction conditions, improved safety, and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromomethyl-4-nitropyridine-1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Various oxidized products depending on the conditions.

    Reduction: Amino derivatives of pyridine.

Scientific Research Applications

2-Bromomethyl-4-nitropyridine-1-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromomethyl-4-nitropyridine-1-oxide involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitro group can participate in redox reactions. These interactions can lead to the formation of various products with different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitropyridine: Similar structure but lacks the methyl group.

    4-Nitro-2-picoline N-oxide: Similar nitro and N-oxide functionalities but different substitution pattern.

    3-Bromo-4-nitropyridine 1-oxide: Similar but with bromine at a different position.

Uniqueness

2-Bromomethyl-4-nitropyridine-1-oxide is unique due to the presence of both bromomethyl and nitro groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research .

Properties

CAS No.

79078-31-2

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

2-(bromomethyl)-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H5BrN2O3/c7-4-6-3-5(9(11)12)1-2-8(6)10/h1-3H,4H2

InChI Key

DAAPWWCPWYUAEI-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])CBr)[O-]

Origin of Product

United States

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